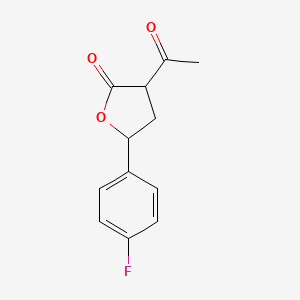
3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アセチル-5-(4-フルオロフェニル)ジヒドロフラン-2(3H)-オンは、ジヒドロフラン類に属する有機化合物です。この化合物には、アセチル基とフルオロフェニル基が結合したフラン環が含まれており、さまざまな化学研究や医薬品研究分野において興味深い分子となっています。
準備方法
合成経路と反応条件
3-アセチル-5-(4-フルオロフェニル)ジヒドロフラン-2(3H)-オンの合成には、一般的に以下の手順が含まれます。
フラン環の形成: 適切な前駆体を含む環化反応により達成できます。
アセチル基の導入: 触媒の存在下で無水酢酸または塩化アセチルを用いたアセチル化反応。
フルオロフェニル基の結合: この手順には、4-フルオロベンゾイルクロリドを用いたフリーデル・クラフツアシル化反応が含まれる場合があります。
工業生産方法
工業生産方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フローリアクターと高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: 化合物は酸化反応を起こし、カルボン酸またはその他の酸化された誘導体になる可能性があります。
還元: 還元反応は、アセチル基をアルコールまたはその他の還元された形態に変換する可能性があります。
置換: フルオロフェニル基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: 水酸化物イオン (OH⁻) やアミンなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
酸化: カルボン酸またはケトン。
還元: アルコールまたはアルカン。
置換: 使用した求核剤に応じて、さまざまな置換された誘導体。
科学的研究の応用
化学: 有機合成の中間体として、より複雑な分子のビルディングブロックとして使用されます。
生物学: 抗菌性や抗炎症性など、潜在的な生物学的活性を研究されています。
医学: 特に新規医薬品の開発において、潜在的な治療効果について調査されています。
産業: 特殊化学品や材料の生産に使用されています。
作用機序
3-アセチル-5-(4-フルオロフェニル)ジヒドロフラン-2(3H)-オンの作用機序は、その具体的な用途によって異なります。生物学的コンテキストでは、酵素や受容体などの分子標的に作用し、それらの活性を調節してさまざまな生理学的効果をもたらす可能性があります。関与する正確な経路は、詳細な生化学的研究が必要となります。
6. 類似の化合物との比較
類似の化合物
3-アセチル-5-フェニルフラン-2(3H)-オン: フッ素原子が欠如しており、反応性と生物学的活性を影響を与える可能性があります。
3-アセチル-5-(4-クロロフェニル)ジヒドロフラン-2(3H)-オン: フッ素の代わりに塩素原子が含まれており、化学的性質や相互作用を変化させる可能性があります。
3-アセチル-5-(4-メチルフェニル)ジヒドロフラン-2(3H)-オン: フッ素の代わりにメチル基が存在することは、その立体構造と電子的特性に影響を与える可能性があります。
独自性
3-アセチル-5-(4-フルオロフェニル)ジヒドロフラン-2(3H)-オンにフルオロフェニル基が存在することは、脂溶性の上昇や生物学的標的との特定の相互作用の可能性など、独自の特性を付与し、さらなる研究開発の対象となる化合物となっています。
類似化合物との比較
Similar Compounds
3-Acetyl-5-phenylfuran-2(3H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
3-Acetyl-5-(4-methylphenyl)dihydrofuran-2(3H)-one: The presence of a methyl group instead of fluorine can influence its steric and electronic characteristics.
Uniqueness
The presence of the fluorophenyl group in 3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a compound of interest for further research and development.
特性
分子式 |
C12H11FO3 |
|---|---|
分子量 |
222.21 g/mol |
IUPAC名 |
3-acetyl-5-(4-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11FO3/c1-7(14)10-6-11(16-12(10)15)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3 |
InChIキー |
LVAJVEXGXPATDJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CC(OC1=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


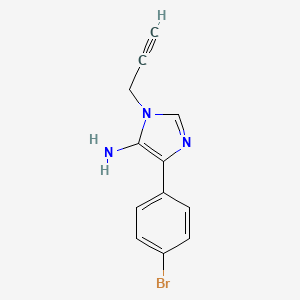
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)
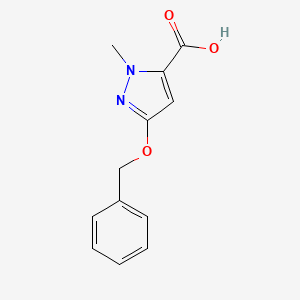


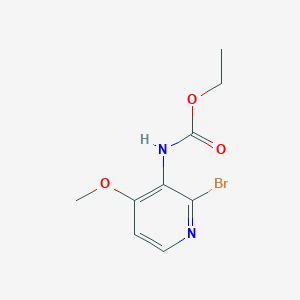
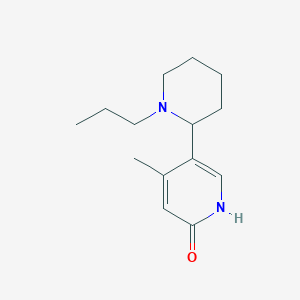
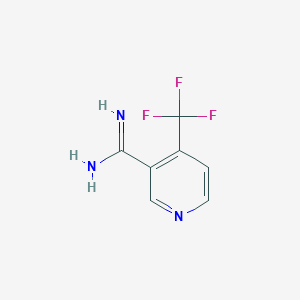

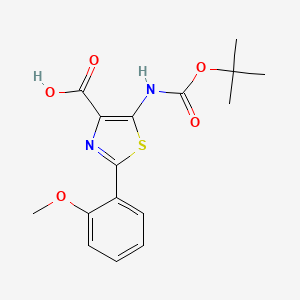
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B11807624.png)
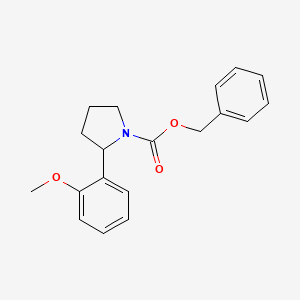
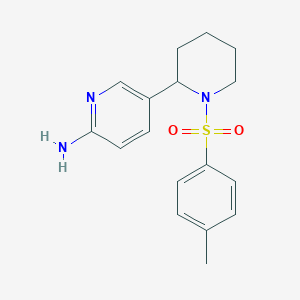
![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
